Cas no 2229482-55-5 (tert-butyl N-(5-chloro-2-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate)

Tert-butyl N-(5-chloro-2-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate is a specialized carbamate derivative featuring a cyclopropane-substituted phenyl core. Its structural complexity, including the tert-butyl carbamate group and hydroxymethyl-cyclopropyl moiety, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chlorine substituent enhances reactivity for further functionalization, while the carbamate group provides stability under various conditions. The hydroxymethyl functionality offers a versatile handle for derivatization, enabling applications in drug discovery and fine chemical development. This compound is particularly useful in the preparation of bioactive molecules, where controlled steric and electronic properties are required. Its purity and well-defined structure ensure reproducibility in synthetic workflows.
tert-butyl N-(5-chloro-2-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate structure
2229482-55-5 structure
Product name:tert-butyl N-(5-chloro-2-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate
CAS No:2229482-55-5
MF:C16H22ClNO3
Molecular Weight:311.803783893585
CID:6593333
PubChem ID:165722568

tert-butyl N-(5-chloro-2-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-(5-chloro-2-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate
    • 2229482-55-5
    • tert-butyl N-(5-chloro-2-{[1-(hydroxymethyl)cyclopropyl]methyl}phenyl)carbamate
    • EN300-1889943
    • インチ: 1S/C16H22ClNO3/c1-15(2,3)21-14(20)18-13-8-12(17)5-4-11(13)9-16(10-19)6-7-16/h4-5,8,19H,6-7,9-10H2,1-3H3,(H,18,20)
    • InChIKey: IKZTVGZCDLTWED-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)NC(=O)OC(C)(C)C)CC1(CO)CC1

計算された属性

  • 精确分子量: 311.1288213g/mol
  • 同位素质量: 311.1288213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 376
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 58.6Ų

tert-butyl N-(5-chloro-2-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1889943-5.0g
tert-butyl N-(5-chloro-2-{[1-(hydroxymethyl)cyclopropyl]methyl}phenyl)carbamate
2229482-55-5
5g
$2732.0 2023-06-01
Enamine
EN300-1889943-0.5g
tert-butyl N-(5-chloro-2-{[1-(hydroxymethyl)cyclopropyl]methyl}phenyl)carbamate
2229482-55-5
0.5g
$905.0 2023-09-18
Enamine
EN300-1889943-2.5g
tert-butyl N-(5-chloro-2-{[1-(hydroxymethyl)cyclopropyl]methyl}phenyl)carbamate
2229482-55-5
2.5g
$1848.0 2023-09-18
Enamine
EN300-1889943-5g
tert-butyl N-(5-chloro-2-{[1-(hydroxymethyl)cyclopropyl]methyl}phenyl)carbamate
2229482-55-5
5g
$2732.0 2023-09-18
Enamine
EN300-1889943-10g
tert-butyl N-(5-chloro-2-{[1-(hydroxymethyl)cyclopropyl]methyl}phenyl)carbamate
2229482-55-5
10g
$4052.0 2023-09-18
Enamine
EN300-1889943-1g
tert-butyl N-(5-chloro-2-{[1-(hydroxymethyl)cyclopropyl]methyl}phenyl)carbamate
2229482-55-5
1g
$943.0 2023-09-18
Enamine
EN300-1889943-0.05g
tert-butyl N-(5-chloro-2-{[1-(hydroxymethyl)cyclopropyl]methyl}phenyl)carbamate
2229482-55-5
0.05g
$792.0 2023-09-18
Enamine
EN300-1889943-0.25g
tert-butyl N-(5-chloro-2-{[1-(hydroxymethyl)cyclopropyl]methyl}phenyl)carbamate
2229482-55-5
0.25g
$867.0 2023-09-18
Enamine
EN300-1889943-1.0g
tert-butyl N-(5-chloro-2-{[1-(hydroxymethyl)cyclopropyl]methyl}phenyl)carbamate
2229482-55-5
1g
$943.0 2023-06-01
Enamine
EN300-1889943-0.1g
tert-butyl N-(5-chloro-2-{[1-(hydroxymethyl)cyclopropyl]methyl}phenyl)carbamate
2229482-55-5
0.1g
$829.0 2023-09-18

tert-butyl N-(5-chloro-2-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate 関連文献

tert-butyl N-(5-chloro-2-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamateに関する追加情報

Introduction to tert-butyl N-(5-chloro-2-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate (CAS No. 2229482-55-5)

tert-butyl N-(5-chloro-2-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. With the CAS number 2229482-55-5, this molecule represents a complex structure that combines multiple functional groups, making it a promising candidate for further research and development. The compound's unique chemical architecture, featuring a tert-butyl group, a chloro-substituted phenyl ring, and an N-(hydroxymethylcyclopropylmethyl) moiety, suggests potential applications in medicinal chemistry, particularly in the synthesis of novel bioactive molecules.

The structural features of tert-butyl N-(5-chloro-2-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate make it an intriguing subject for investigation. The presence of the chloro-substituted phenyl ring is particularly noteworthy, as halogenated aromatic compounds are frequently explored in drug design due to their enhanced lipophilicity and metabolic stability. This characteristic can be leveraged to improve the pharmacokinetic properties of potential therapeutic agents. Additionally, the N-(hydroxymethylcyclopropylmethyl) group introduces a unique three-dimensional scaffold that may influence binding interactions with biological targets, offering opportunities for structure-based drug design.

In recent years, there has been growing interest in the development of carbamate-based compounds for their diverse biological activities. Carbamates are known to exhibit properties such as insecticidal, herbicidal, and pharmacological effects, making them valuable in both agricultural and medical applications. The tert-butyl N-(5-chloro-2-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate molecule, with its carbamate functional group, could potentially be explored for its pharmacological profile. Preliminary studies have suggested that carbamate derivatives may interact with specific enzymes or receptors, leading to therapeutic effects.

The synthesis of tert-butyl N-(5-chloro-2-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as the 5-chloro-2-hydroxybenzaldehyde, which is then subjected to condensation reactions with appropriate reagents to introduce the carbamate functionality. The subsequent introduction of the 1-(hydroxymethylcyclopropylmethyl) group requires precise control over reaction conditions to avoid side products. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules, facilitating their exploration in drug discovery programs.

One of the most exciting aspects of studying tert-butyl N-(5-chloro-2-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate is its potential as a lead compound for further derivatization. By modifying specific functional groups or introducing additional substituents, researchers can generate libraries of analogs with tailored biological activities. This approach is central to modern drug discovery, where high-throughput screening and structure-activity relationship (SAR) studies are employed to identify optimized candidates. The compound's structural complexity provides ample opportunities for such explorations, making it a valuable asset in medicinal chemistry research.

Recent advancements in computational chemistry have also played a crucial role in understanding the properties of tert-butyl N-(5-chloro-2-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate. Molecular modeling techniques allow researchers to predict how this molecule might interact with biological targets at the atomic level. These predictions can guide experimental efforts by highlighting key regions for modification or by identifying potential binding sites on proteins or nucleic acids. Such insights are invaluable for designing more effective drugs with improved efficacy and reduced side effects.

The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents. Compounds like tert-butyl N-(5-chloro-2-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate represent a critical part of this effort. Their unique chemical structures offer starting points for innovation, and their potential biological activities warrant thorough investigation. As our understanding of disease mechanisms evolves, so too does our ability to design molecules that can modulate these processes effectively. The study of such compounds not only advances scientific knowledge but also holds promise for developing new treatments that address unmet medical needs.

In conclusion,tert-butyl N-(5-chloro-2-{1-(hydroxymethyl)cyclopropylmethyl}phenyl)carbamate (CAS No. 2229482-55-5) is a fascinating molecule with significant potential in pharmaceutical research. Its complex structure, featuring multiple functional groups, makes it an attractive candidate for further exploration in drug discovery programs. By leveraging advances in synthetic chemistry and computational biology, this compound could contribute to the development of novel therapeutic agents that improve human health outcomes.

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